molecular formula C15H14O2S B1620306 Methyl 4-(phenylsulfanylmethyl)benzoate CAS No. 88393-07-1

Methyl 4-(phenylsulfanylmethyl)benzoate

Cat. No.: B1620306
CAS No.: 88393-07-1
M. Wt: 258.3 g/mol
InChI Key: RZFYMLIOQNVJHF-UHFFFAOYSA-N
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Description

Methyl 4-(phenylsulfanylmethyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a phenylsulfanylmethyl (-CH₂-S-C₆H₅) substituent at the para position of the benzene ring. This compound belongs to a class of aromatic esters with versatile applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines the lipophilic phenylsulfide group with the polar ester functionality, influencing its physicochemical properties and reactivity.

Properties

CAS No.

88393-07-1

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

methyl 4-(phenylsulfanylmethyl)benzoate

InChI

InChI=1S/C15H14O2S/c1-17-15(16)13-9-7-12(8-10-13)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

RZFYMLIOQNVJHF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Benzoate Derivatives
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Synthesis Highlights Source
Methyl 4-(phenylsulfanylmethyl)benzoate C₁₅H₁₄O₂S 258.33 Phenylsulfanylmethyl Not explicitly reported in evidence Target
Methyl 4-[(benzylsulfanyl)methyl]benzoate C₁₆H₁₆O₂S 272.36 Benzylsulfanylmethyl Likely via nucleophilic substitution
Ethyl 4-(tosyloxy)benzoate (4e) C₁₆H₁₆O₅S 328.36 Tosyloxy (sulfonate ester) From ethyl 4-hydroxybenzoate
Methyl 4-(2-cyanophenyl)benzoate C₁₅H₁₁NO₂ 237.26 2-Cyanophenyl Unspecified in evidence
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate C₁₅H₁₄FNO₄S 347.34 4-Fluorophenylsulfonamide Not detailed
Methyl 4-(1,2,4,5-tetrazin-3-yl)benzoate C₉H₈N₄O₂ 204.19 1,2,4,5-Tetrazin-3-yl From tetrazine precursor

Functional Group Analysis

Sulfide vs. Sulfonate/Sulfonamide: The phenylsulfanylmethyl group in the target compound is less oxidized than sulfonate () or sulfonamide () derivatives. This impacts reactivity; sulfides can be oxidized to sulfoxides or sulfones, while sulfonates/sulfonamides are more polar and stable .

Aromatic Substituents: The 2-cyanophenyl group () introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to the electron-rich phenylsulfide. Tetrazine () is a high-nitrogen heterocycle with applications in bioorthogonal chemistry and energetic materials due to its electron-deficient nature .

Ester Variations :

  • Ethyl vs. methyl esters (e.g., vs. target compound) affect hydrolysis rates and solubility. Ethyl esters are generally more lipophilic but less reactive toward hydrolysis than methyl esters.

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